molecular formula C15H15N5O B2547187 N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1171492-14-0

N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2547187
CAS No.: 1171492-14-0
M. Wt: 281.319
InChI Key: BSGORMOBDQMYMZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1171492-14-0) is a high-purity small molecule offered for research purposes. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine ring found in ATP, making it a compound of significant interest in medicinal chemistry and drug discovery . Its structure is designed to interact with various kinase domains, and researchers are exploring its potential as a key intermediate or lead compound in the development of targeted therapies . The core pyrazolo[3,4-d]pyrimidine structure is widely investigated for its utility in designing kinase inhibitors, such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for oncology research and Epidermal Growth Factor Receptor (EGFR) inhibitors for targeting various cancer cell lines . Furthermore, related structural analogues are being explored in virology, particularly as novel inhibitors of Hepatitis B Virus (HBV) replication with unique mechanisms of action that may differ from existing nucleoside analogues . The cyclopropylamine substituent in its structure is a common pharmacophore that can influence both the compound's binding affinity and its metabolic properties . This product is intended for pharmaceutical development, biochemical research, and exploratory biology to further understand complex disease pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-21-12-6-4-11(5-7-12)20-15-13(8-18-20)14(16-9-17-15)19-10-2-3-10/h4-10H,2-3H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGORMOBDQMYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Binding :

  • The 4-methoxyphenyl group in the target compound likely improves water solubility compared to halogenated (e.g., 4-chlorophenyl or 4-bromophenyl) or hydrophobic (e.g., phenylethynyl) analogs .
  • Bulky substituents like naphthalenyl (e.g., compound 12 in ) enhance hydrophobic interactions but may reduce bioavailability .

Biological Activity :

  • Compounds with para-substituted electron-donating groups (e.g., dimethoxy in ) exhibit potent anti-cancer activity (IC₅₀ ~10 nM), attributed to enhanced ATP-binding site interactions .
  • Piperidinylmethyl-substituted derivatives () demonstrate CNS penetration, a critical feature for targeting intracellular pathogens like Toxoplasma gondii .

Metabolic Stability :

  • The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to isopropyl or benzyl groups, which are susceptible to CYP450-mediated degradation .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (lower than halogenated analogs like 1-(4-bromophenyl)-... [logP ~3.1]), favoring improved solubility .
  • CYP Inhibition : Methoxy groups are less likely to inhibit CYP enzymes compared to halogenated derivatives, reducing drug-drug interaction risks .

Biological Activity

N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H15N5OC_{15}H_{15}N_{5}O, with a molecular weight of 269.32 g/mol. The compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it can bind to the active sites of kinases and phosphatases, leading to altered phosphorylation states of target proteins.
  • Receptor Modulation : It acts as both an agonist and antagonist at various receptors, influencing downstream signaling pathways and cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In vitro assays demonstrated that this compound effectively induces cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The compound's IC50 values indicate potent cytotoxicity against these cells (Table 1).

Cell Line IC50 (µM)
HeLa5.2
MCF76.8
HCT1167.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, including Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects (Table 2).

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Study on Antimalarial Activity

A notable study investigated the antimalarial properties of cyclopropyl derivatives similar to this compound. Compounds were tested against Plasmodium falciparum, showing IC50 values ranging from 76 to 164 nM for drug-sensitive and resistant strains. These findings suggest a novel mechanism of action that warrants further exploration for therapeutic development against malaria .

Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory activity of related pyrazolo derivatives. The compounds were tested for their ability to inhibit COX enzymes in vitro and demonstrated promising results in reducing inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Answer: The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, cyclopropylamine can react with halogenated pyrazolo[3,4-d]pyrimidine precursors under reflux in acetonitrile or dichloromethane, followed by purification via recrystallization (e.g., acetonitrile) . Key steps include optimizing reaction time (e.g., 48 hours for cyclopropane coupling) and using bases like cesium carbonate to enhance nucleophilicity .

Q. How is structural characterization performed for this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions. For instance, the cyclopropyl group’s protons appear as distinct multiplet signals near δ 0.5–1.5 ppm in ¹H NMR, while aromatic protons from the 4-methoxyphenyl moiety resonate around δ 6.8–7.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 321.17) .

Q. What solvent systems are optimal for purification?

  • Answer: Acetonitrile is widely used for recrystallization due to its moderate polarity, which balances solubility and yield . For hydrophobic derivatives, toluene or ethyl acetate/hexane gradients (0–100%) in column chromatography improve purity .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence kinase selectivity and binding affinity?

  • Answer: The cyclopropyl group enhances steric hindrance, reducing off-target kinase interactions. For example, in RET kinase inhibition, cyclopropyl-substituted analogs show >10-fold selectivity over Src-family kinases due to optimized hydrophobic interactions in the ATP-binding pocket . Docking studies suggest that the cyclopropane’s rigidity prevents conformational flexibility, improving target engagement .

Q. What strategies mitigate contradictory data in biological assays (e.g., IC₅₀ variability)?

  • Answer:

  • Experimental Design: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity .
  • Data Normalization: Control for cellular ATP levels in cell-based assays, as pyrazolo[3,4-d]pyrimidines compete with ATP .
  • Statistical Validation: Apply Grubbs’ test to identify outliers in IC₅₀ datasets, especially for compounds with logP >3 (high membrane permeability may skew results) .

Q. How can bioavailability and CNS penetration be optimized for in vivo studies?

  • Answer:

  • Structural Modifications: Introduce polar groups (e.g., morpholine or piperidine) via reductive amination to improve solubility without sacrificing blood-brain barrier permeability .
  • Formulation: Use cyclodextrin-based carriers for intravenous administration, as demonstrated for analogs with logD ~2.5 .

Methodological Notes

  • Kinase Assays: Use recombinant kinases expressed in Sf9 cells for consistency. Include staurosporine as a positive control .
  • In Vitro/In Vivo Correlation: For CNS-targeted studies, measure brain-to-plasma ratios in rodent models after oral dosing (target: ratio >0.3) .

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